molecular formula C10H6O5 B079198 Naphthopurpurin CAS No. 13379-22-1

Naphthopurpurin

Cat. No. B079198
CAS RN: 13379-22-1
M. Wt: 206.15 g/mol
InChI Key: FNABIKRLYLYSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthopurpurin is a synthetic compound that belongs to the class of naphthalene dyes. It is also known as Acid Red 26 and is widely used in various scientific research applications. Naphthopurpurin is a red dye that is soluble in water and ethanol. It is used as a biological stain for the visualization of cells and tissues.

Mechanism Of Action

The mechanism of action of naphthopurpurin involves the binding of the dye to the negatively charged components of the cell or tissue. This binding results in the staining of the cell or tissue, making it visible under a microscope.

Biochemical And Physiological Effects

Naphthopurpurin has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is safe to use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using naphthopurpurin in laboratory experiments include its high solubility in water and ethanol, its ability to stain a wide range of tissues and cells, and its non-toxic nature. The limitations of using naphthopurpurin include its tendency to fade over time, its inability to stain certain types of tissues and cells, and its limited use in live cell imaging.

Future Directions

There are several future directions for the use of naphthopurpurin in scientific research. One possible direction is the development of new staining techniques that can improve the specificity and sensitivity of the dye. Another direction is the use of naphthopurpurin in live cell imaging, which would enable the visualization of cellular processes in real-time. Additionally, the use of naphthopurpurin in the field of drug discovery and development is an area of active research, as the dye can be used to screen for potential drug candidates.

Synthesis Methods

The synthesis of naphthopurpurin involves the condensation of 2-naphthol and 3-amino-4-hydroxybenzenesulfonic acid in the presence of sulfuric acid. The resulting compound is then purified by recrystallization.

Scientific Research Applications

Naphthopurpurin is widely used in scientific research as a biological stain for the visualization of cells and tissues. It is used in histology and pathology to stain various tissues and cells for microscopic examination. Naphthopurpurin is also used in the field of microbiology to visualize bacterial cells.

properties

CAS RN

13379-22-1

Product Name

Naphthopurpurin

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

4,5,8-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,11-13H

InChI Key

FNABIKRLYLYSGJ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.